molecular formula C7H4N2O3S B1437427 4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylic acid CAS No. 1527518-33-7

4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylic acid

Cat. No.: B1437427
CAS No.: 1527518-33-7
M. Wt: 196.19 g/mol
InChI Key: NEKNKGJIFDPCPB-UHFFFAOYSA-N
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Description

4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylic acid is a heterocyclic compound with the molecular formula C7H4N2O3S. It is known for its unique structure, which combines a thieno ring with a pyrimidine ring, making it a valuable compound in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminothiophene-3-carboxylic acid with formamide, followed by cyclization to form the desired thieno[3,2-d]pyrimidine ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thieno[3,2-d]pyrimidine ring .

Scientific Research Applications

4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Biological Activity

Overview

4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylic acid (CAS No. 1527518-33-7) is a heterocyclic compound characterized by its unique thieno and pyrimidine ring structure. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial and anticancer properties. The molecular formula of this compound is C7H4N2O3S, and it exhibits diverse chemical reactivity, making it a subject of interest for synthetic chemistry and medicinal research.

PropertyValue
Molecular FormulaC7H4N2O3S
Molecular Weight188.18 g/mol
CAS Number1527518-33-7
Purity97%-99.9%

Synthesis

The synthesis of this compound typically involves cyclization reactions starting from suitable precursors such as 2-aminothiophene-3-carboxylic acid with formamide. This method allows for the formation of the desired thieno[3,2-d]pyrimidine framework under controlled conditions, optimizing yield and purity for further applications in biological studies .

Antimicrobial Activity

Research indicates that derivatives of thieno[3,2-d]pyrimidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit the growth of various bacterial strains, including resistant strains. The structure–activity relationship (SAR) analysis suggests that modifications at specific positions on the thieno and pyrimidine rings can enhance antimicrobial efficacy .

Anticancer Properties

Preliminary investigations into the anticancer potential of this compound have indicated promising results. The compound's mechanism of action appears to involve the inhibition of specific enzymes or receptors associated with cancer cell proliferation. Further studies are needed to elucidate the precise pathways involved and to assess its efficacy in vivo .

The biological activity of this compound is largely attributed to its ability to interact with molecular targets such as enzymes and receptors. Inhibition of these targets can lead to various biological effects, including reduced cell viability in cancerous cells and diminished inflammatory responses in conditions like asthma .

Case Studies

  • Antiallergenic Activity : A study on related compounds demonstrated that certain thieno[2,3-d]pyrimidine derivatives exhibited significant antiallergenic activity in rat models. These compounds were able to inhibit histamine release from mast cells and showed effectiveness in preventing allergen-induced bronchospasm .
  • Antibacterial Activity : Another investigation highlighted that specific derivatives showed broad-spectrum antibacterial activity against pathogens such as Escherichia coli and Mycobacterium smegmatis. The most potent compounds exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Comparative Analysis

To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameBiological ActivityNotable Features
4-Oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acidAntimicrobialSimilar structure but different substitution
Thieno[3,2-d]pyrimidine derivativesAnticancer and antimicrobialVarying substituents affect potency

Properties

IUPAC Name

4-oxo-3H-thieno[3,2-d]pyrimidine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O3S/c10-6-5-4(8-2-9-6)3(1-13-5)7(11)12/h1-2H,(H,11,12)(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEKNKGJIFDPCPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(S1)C(=O)NC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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